molecular formula C23H14O3 B14431850 Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- CAS No. 76214-37-4

Dibenz(a,j)anthracene-7,14-dione, 3-methoxy-

Cat. No.: B14431850
CAS No.: 76214-37-4
M. Wt: 338.4 g/mol
InChI Key: WHMNGYAOUBMXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its complex structure, which includes multiple benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- has several scientific research applications, including:

    Chemistry: Used as a model compound for studying PAHs and their chemical behavior.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    Dibenz(a,j)anthracene: A closely related PAH with a similar structure but lacking the methoxy group.

    Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings.

    Chrysene: A PAH with four fused benzene rings, differing in its structural configuration.

Uniqueness

Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and modify its interactions with other molecules, making it distinct from other PAHs.

Properties

76214-37-4

Molecular Formula

C23H14O3

Molecular Weight

338.4 g/mol

IUPAC Name

7-methoxypentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17,19,21-decaene-2,13-dione

InChI

InChI=1S/C23H14O3/c1-26-15-8-11-17-14(12-15)7-10-19-21(17)23(25)20-16-5-3-2-4-13(16)6-9-18(20)22(19)24/h2-12H,1H3

InChI Key

WHMNGYAOUBMXNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=C(C3=O)C5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.